molecular formula C4H11ClN2O2 B1377184 2-amino-N-hydroxy-2-methylpropanamide hydrochloride CAS No. 26815-96-3

2-amino-N-hydroxy-2-methylpropanamide hydrochloride

Cat. No.: B1377184
CAS No.: 26815-96-3
M. Wt: 154.59 g/mol
InChI Key: PKUOYPOHIHZBEY-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxy-2-methylpropanamide hydrochloride (CAS: 26815-96-3) is a hydrochloride salt of a branched-chain hydroxyamide derivative. Its molecular formula is C₄H₁₁ClN₂O₂, with a molecular weight of 154.60 g/mol (). The structure features:

  • A central quaternary carbon bonded to a methyl group, an amino group, a hydroxyamide group (-NOH-C=O), and a hydrochloride salt.
  • SMILES: CC(C)(C(=O)NO)N.Cl ().

This compound is primarily used in pharmaceutical research, particularly as an intermediate in synthesizing hydroxamate-based inhibitors (e.g., metalloprotease inhibitors) due to its chelating properties . Limited toxicological data necessitate cautious handling .

Properties

IUPAC Name

2-amino-N-hydroxy-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-4(2,5)3(7)6-8;/h8H,5H2,1-2H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUOYPOHIHZBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26815-96-3
Record name Propanamide, 2-amino-N-hydroxy-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26815-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Chemical Reactions Analysis

2-amino-N-hydroxy-2-methylpropanamide hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amides .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4H10_10N2_2O2_2
  • Molecular Weight : 154.60 g/mol
  • Structural Information : The compound features an amino group and a hydroxyl group attached to a branched propanamide structure.

Chemistry

2-amino-N-hydroxy-2-methylpropanamide hydrochloride serves as a valuable building block in organic synthesis. It is utilized in the construction of complex organic molecules due to its reactive functional groups.

Key Reactions :

  • Oxidation : Can be oxidized to produce oxo derivatives.
  • Reduction : Reduction reactions can yield various amine derivatives.
  • Substitution : The amino and hydroxyl groups facilitate substitution reactions with alkyl halides and acyl chlorides.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganate, Hydrogen peroxideOxo derivatives
ReductionSodium borohydride, Lithium aluminum hydrideAmines
SubstitutionAlkyl halides, Acyl chloridesSubstituted amides

Biology

In biological research, this compound is being studied for its potential interactions with biomolecules. Its ability to modulate enzyme activity makes it a candidate for exploring biochemical pathways.

Case Study : Research has indicated that the compound can bind to specific receptors, potentially influencing metabolic processes. Ongoing studies aim to elucidate its role in cellular signaling pathways.

Medicine

The therapeutic potential of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride is under investigation, particularly as a precursor in drug synthesis. Its unique structure may contribute to the development of novel pharmaceuticals.

Potential Therapeutic Uses :

  • Investigated for analgesic properties.
  • Explored as an intermediate in synthesizing drugs targeting chronic pain and inflammation.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and serves as an intermediate in various chemical manufacturing processes. Its stability and reactivity make it suitable for large-scale synthesis.

Mechanism of Action

The mechanism by which 2-amino-N-hydroxy-2-methylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and functional attributes:

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups Applications
2-Amino-N-hydroxy-2-methylpropanamide HCl (26815-96-3) C₄H₁₁ClN₂O₂ 154.60 Amino, hydroxyamide, methyl, HCl API intermediate, chelating agent
(2S)-2,5-Diaminopentanamide diHCl (71697-89-7) C₅H₁₃Cl₂N₃O 218.10 Two amines, amide, diHCl Biochemical research
Prilocaine Related Compound B (35891-99-7) C₁₃H₂₀ClN₂O₂ 200.31 Aromatic ring, propylamino, amide Local anesthetic impurity
3-Amino-2-(4-fluorobenzyl)-N-methylpropanamide HCl (N/A) C₁₁H₁₄ClFN₂O 260.70 Fluorophenyl, methylamide Pharma/agrochemicals
(2S)-3-Methoxy-2-(methylamino)propanamide HCl (1807941-79-2) C₅H₁₂ClN₂O₂ 168.62 Methoxy, methylamino, amide, HCl Stereospecific drug development

Key Differences in Physicochemical Properties

Solubility :

  • The hydroxyamide group in the target compound enhances water solubility compared to Prilocaine-related compounds (aromatic, lipophilic) .
  • Fluorinated analogues () exhibit increased lipid solubility due to the 4-fluorobenzyl group, favoring blood-brain barrier penetration .

Hydroxyamide vs. Methoxy: The target’s -NOH group enables metal chelation, whereas methoxy in ’s compound enhances metabolic stability .

Stereochemistry: (2S)-configured compounds () show distinct biological activities compared to non-chiral analogues, highlighting the importance of stereochemistry in drug design .

Research Findings and Trends

  • Hydroxyamide Utility: The target compound’s hydroxyamide group is under investigation for metal-chelating therapies, contrasting with methoxy or alkylamino groups in analogues .
  • Structural Modifications : Adding bulky groups (e.g., isobutyl in ) reduces solubility but enhances target specificity .
  • Regulatory Focus : Increasing emphasis on impurity profiling (e.g., USP standards in ) ensures pharmaceutical safety .

Biological Activity

2-Amino-N-hydroxy-2-methylpropanamide hydrochloride is a compound with notable biological activity, primarily due to its unique structural features. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Molecular Formula: C4H10ClN2O2
Molecular Weight: 154.59 g/mol
IUPAC Name: 2-amino-3-hydroxy-N-methylpropanamide; hydrochloride
Canonical SMILES: CNC(=O)C(CO)N.Cl

PropertyValue
Molecular FormulaC4H10ClN2O2
Molecular Weight154.59 g/mol
IUPAC Name2-amino-3-hydroxy-N-methylpropanamide; hydrochloride
InChI KeyXINMWXLNOACQFQ-UHFFFAOYSA-N

Synthesis

The synthesis of 2-amino-N-hydroxy-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-3-hydroxy-N-methylpropanamide with hydrochloric acid under controlled conditions to form the hydrochloride salt. The process is optimized for yield and purity, often utilizing continuous flow reactors in industrial settings .

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. It can modulate enzymatic activities through binding interactions, which may lead to alterations in metabolic pathways .

Biological Applications

  • Pharmaceuticals : Research indicates potential applications in drug development, particularly as a precursor for synthesizing more complex therapeutic agents .
  • Agriculture : The compound has been investigated for its herbicidal properties, showing effectiveness against a range of plant species by inhibiting specific metabolic pathways .
  • Biochemistry : It serves as a useful building block in organic synthesis and biochemical research due to its functional groups that facilitate various chemical reactions .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy as an acetyl-CoA carboxylase (ACC) inhibitor, which plays a crucial role in fatty acid metabolism. In vitro experiments demonstrated that it could significantly suppress fatty acid synthesis in HepG2 cells, indicating potential applications in treating metabolic disorders such as obesity and dyslipidemia .

Table of Research Findings

Study ReferenceObjectiveKey Findings
Synthesis and characterizationEstablished synthetic routes and characterized properties
ACC inhibitionDemonstrated significant reduction in fatty acid synthesis
Biological interactionsIdentified binding interactions with key metabolic enzymes

Q & A

Q. How to design stability studies for long-term storage recommendations?

  • Protocol :
  • Store samples under accelerated conditions (40°C/75% RH) and analyze at 0, 1, 3, and 6 months.
  • Use XRD to detect polymorphic changes and DSC for thermal stability.
  • Recommend desiccant-containing amber vials at -20°C for lab-scale storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-amino-N-hydroxy-2-methylpropanamide hydrochloride
Reactant of Route 2
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